Kdm5A-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

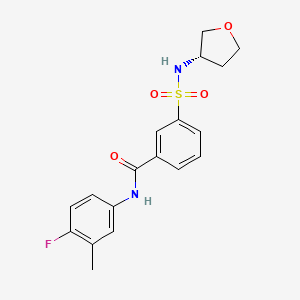

Kdm5A-IN-1 is a potent, orally bioavailable pan-histone lysine demethylases 5 (KDM5) inhibitor . It has IC50s of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively . KDM5A, also known as JARID1A or RBP2, is a KDM5 Jumonji histone demethylase subfamily member that erases di- and tri-methyl groups from lysine 4 of histone H3 . KDM5A is responsible for driving multiple human diseases, particularly cancers .

Molecular Structure Analysis

The molecular structure of Kdm5A-IN-1 is characterized by a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Further details about its molecular structure are not available in the retrieved information.Chemical Reactions Analysis

KDM5A can eliminate di- and tri-methyl moieties from the fourth lysine of histone 3 (H3K4me2/3), which leads to the activation or repression of transcription . In terms of mechanism, KDM5A and its fusion gene Fe (II)-dependently catalyze oxidative decarboxylation of 2OG with consumption of O2 to generate a reactive iron (IV)-oxo intermediate, carbon dioxide, and succinate .Physical And Chemical Properties Analysis

Kdm5A-IN-1 has a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Additional physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

Breast Cancer Therapy : Kdm5A-IN-1 has been identified as a potent inhibitor of KDM5A, demonstrating significant anti-cancer activity in breast cancer cell lines. It induces cell cycle arrest and senescence by blocking KDM5A-mediated H3K4me3 demethylation, leading to the accumulation of p16 and p27 (Yang et al., 2019).

Epigenetic Therapy : KDM5A, as a histone demethylase, has a role in cancer progression, with Kdm5A-IN-1 being a potential therapeutic target. Inhibitors like Kdm5A-IN-1 could modulate epigenetic changes, offering new avenues for cancer treatment (Yang et al., 2021).

Triple-Negative Breast Cancer : Kdm5A-IN-1 has shown efficacy in targeting KDM5A for triple-negative breast cancer therapy. It acts by inducing accumulation of H3K4me3 and H3K4me2 levels, leading to growth arrest in cancer cells (Yang et al., 2018).

Natural Killer Cell Activation : KDM5A plays a role in the innate immune response, particularly in the activation of natural killer cells, suggesting potential applications in immunotherapy (Zhao et al., 2016).

Drug Resistance in Cancer : Kdm5A-IN-1 may have a role in overcoming drug resistance in cancer, as KDM5A has been linked to the development of drug resistance in various cancers, including breast cancer (Hou et al., 2012).

DNA Repair Mechanisms : KDM5A, a target of Kdm5A-IN-1, is involved in DNA repair mechanisms, suggesting its potential use in therapies that target DNA damage and repair processes in cancer cells (Gong et al., 2017).

Pancreatic Cancer : KDM5A plays a role in pancreatic cancer progression, and inhibition by compounds like Kdm5A-IN-1 could offer therapeutic benefits by affecting mitochondrial pyruvate metabolism and other mechanisms (Cui et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

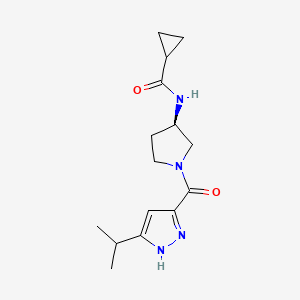

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXTVGTDZRKJS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kdm5A-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)

![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)